
Clenproperol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clenproperol hydrochloride is a substance with the molecular formula C11H16Cl2N2O . It is used as a reference standard in the food and beverage sector for analytical testing .
Molecular Structure Analysis
The molecular structure of Clenproperol hydrochloride is represented by the formula C11H16Cl2N2O . It has a molecular weight of 263.16 .Physical And Chemical Properties Analysis
Clenproperol hydrochloride is a white to light beige solid . It has a density of 1.281g/cm3, a boiling point of 399.2ºC at 760 mmHg, and a melting point range of 110-113°C . It is also noted that it should be stored at an ambient temperature .Aplicaciones Científicas De Investigación
1. Stability Analysis and Method Development
Prajapati and Kothari (2020) developed a stability indicating LC-MS/MS method for determining Clenbuterol Hydrochloride (CLT). This method is crucial for understanding the drug's stability under various conditions, ensuring its safety and efficacy in therapeutic treatments (Prajapati & Kothari, 2020).
2. Applications in Veterinary Medicine
The role of Clenbuterol Hydrochloride in veterinary medicine, particularly for treating chronic obstructive pulmonary disease (COPD) in horses, has been studied. Erichsen et al. (1994) conducted a field study to determine the efficacy and safety of Clenbuterol HCl in horses with COPD, highlighting its significance in veterinary respiratory treatments (Erichsen et al., 1994).
3. Detection and Food Safety
Duan et al. (2017) focused on the selection and application of ssDNA aptamers against Clenbuterol Hydrochloride for sensitive analysis in food safety control. This study demonstrates the potential of aptamers in detecting CLB residues in pork samples, crucial for ensuring food safety (Duan et al., 2017).
4. Analytical and Structural Characterization
Toro et al. (2013) presented the powder diffraction pattern and crystal structure of Clenbuterol hemihydrate, a new form of the drug. This research contributes to the understanding of Clenbuterol's physical and chemical properties, which is essential for its pharmaceutical development (Toro et al., 2013).
Safety And Hazards
Clenproperol hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, avoid contact with skin, eyes, and clothing, and to use personal protective equipment . In case of accidental release, it is recommended to evacuate personnel to safe areas, ensure adequate ventilation, and avoid dust formation .
Direcciones Futuras
As for future directions, it’s important to note that Clenproperol hydrochloride is primarily used for research and development purposes . It is not intended for medicinal or household use . The compound continues to be a subject of study in various fields, particularly in food and beverage analytical testing .
Propiedades
Número CAS |
75136-83-3 |
|---|---|
Nombre del producto |
Clenproperol hydrochloride |
Fórmula molecular |
C11H16Cl2N2O.HCl |
Peso molecular |
299.627 |
Números CAS relacionados |
38339-11-6 (free base) |
Sinónimos |
1-(4-Amino-3,5-dichlorophenyl)-2-isopropylaminoethanol hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





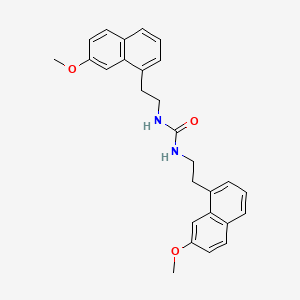
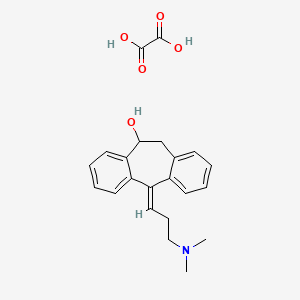
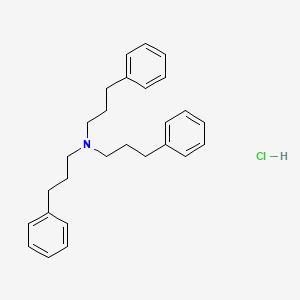
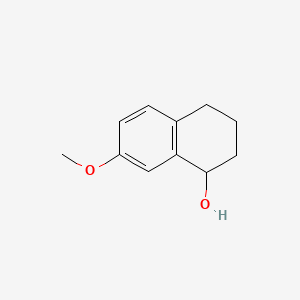

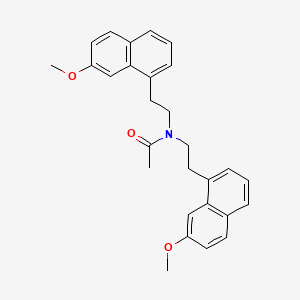
![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)
![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)
![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)